molecular formula C11H13N3O B13258279 N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine

N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B13258279
M. Wt: 203.24 g/mol
InChI Key: QNDUIKWMZPYHJF-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, along with an amine group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 4-methoxy-2-methylphenylhydrazine with an appropriate pyrazole precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate, and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as catalytic hydrogenation or microwave-assisted synthesis to optimize reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrazine derivatives.

    Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-1H-pyrazol-4-amine
  • N-(2-Methylphenyl)-1H-pyrazol-4-amine
  • N-(4-Methoxy-2-methylphenyl)acetamide

Uniqueness

N-(4-Methoxy-2-methylphenyl)-1H-pyrazol-4-amine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

N-(4-methoxy-2-methylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C11H13N3O/c1-8-5-10(15-2)3-4-11(8)14-9-6-12-13-7-9/h3-7,14H,1-2H3,(H,12,13)

InChI Key

QNDUIKWMZPYHJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2=CNN=C2

Origin of Product

United States

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